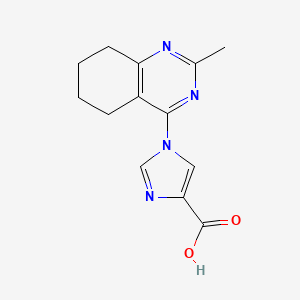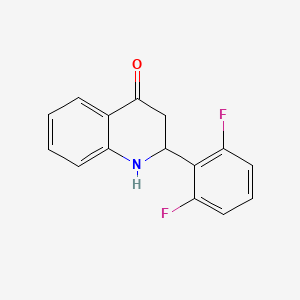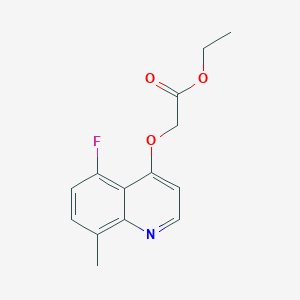
Coumarin, 6-chloro-3-(4-pyridyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Coumarin, 6-chloro-3-(4-pyridyl)- is a derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of coumarin derivatives typically involves the use of various organic reactions. One common method for synthesizing coumarin, 6-chloro-3-(4-pyridyl)- involves the reaction of 6-chlorocoumarin with 4-pyridylboronic acid in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of coumarin derivatives often involves large-scale organic synthesis techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also increasingly being applied in the industrial synthesis of coumarin derivatives .
化学反应分析
Types of Reactions
Coumarin, 6-chloro-3-(4-pyridyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydrocoumarin derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted coumarin derivatives, which can have enhanced biological activities and improved chemical properties .
科学研究应用
Coumarin, 6-chloro-3-(4-pyridyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as a fluorescent probe in biological imaging.
作用机制
The mechanism of action of coumarin, 6-chloro-3-(4-pyridyl)- involves its interaction with various molecular targets. The compound can bind to enzymes and receptors through hydrophobic interactions, hydrogen bonding, and π-stacking. This binding can inhibit the activity of enzymes involved in disease processes, such as cancer cell proliferation. The compound’s ability to act as a fluorescent probe is due to its unique photophysical properties, which allow it to emit light upon excitation with ultraviolet light .
相似化合物的比较
Similar Compounds
4-Arylcoumarins: These compounds have similar biological activities and are used in the development of new drugs and materials.
Coumarin-fused-coumarins: These compounds have enhanced photophysical properties and are used in various industrial applications.
Uniqueness
The combination of these functional groups allows for the development of new derivatives with improved biological and chemical properties .
属性
CAS 编号 |
840-32-4 |
|---|---|
分子式 |
C14H8ClNO2 |
分子量 |
257.67 g/mol |
IUPAC 名称 |
6-chloro-3-pyridin-4-ylchromen-2-one |
InChI |
InChI=1S/C14H8ClNO2/c15-11-1-2-13-10(7-11)8-12(14(17)18-13)9-3-5-16-6-4-9/h1-8H |
InChI 键 |
JRWFNWPQMYOVSQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Cl)C=C(C(=O)O2)C3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![11-pyrrolidin-1-yl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B11857036.png)






![6-(1-Oxa-7-azaspiro[4.5]decan-3-ylamino)picolinonitrile](/img/structure/B11857078.png)
